molecular formula C6H9BN2O2 B15072226 (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid CAS No. 1876473-42-5

(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid

Cat. No.: B15072226
CAS No.: 1876473-42-5
M. Wt: 151.96 g/mol
InChI Key: BMBFFHUQGZQFKW-UHFFFAOYSA-N
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Description

(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid is a heterocyclic compound that contains both imidazole and pyrrole rings fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid typically involves the condensation of 1H-imidazole with acrolein, followed by subsequent reactions to introduce the boronic acid moiety . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of key metabolic processes or disruption of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid is unique due to the presence of the boronic acid moiety, which imparts distinct chemical reactivity and potential for forming boron-containing compounds. This makes it particularly valuable in the development of new materials and as a versatile intermediate in organic synthesis .

Properties

CAS No.

1876473-42-5

Molecular Formula

C6H9BN2O2

Molecular Weight

151.96 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylboronic acid

InChI

InChI=1S/C6H9BN2O2/c10-7(11)5-4-8-6-2-1-3-9(5)6/h4,10-11H,1-3H2

InChI Key

BMBFFHUQGZQFKW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C2N1CCC2)(O)O

Origin of Product

United States

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